molecular formula C16H22O3 B1343551 6-(4-t-Butylphenyl)-6-oxohexanoic acid CAS No. 898791-43-0

6-(4-t-Butylphenyl)-6-oxohexanoic acid

Cat. No.: B1343551
CAS No.: 898791-43-0
M. Wt: 262.34 g/mol
InChI Key: WBPZIZTWKYCJSM-UHFFFAOYSA-N
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Description

6-(4-t-Butylphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a tert-butylphenyl group attached to a hexanoic acid backbone with a ketone functional group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-t-Butylphenyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-t-Butylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-(4-t-Butylphenyl)-hexanoic acid.

    Reduction: 6-(4-t-Butylphenyl)-6-hydroxyhexanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-t-Butylphenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-t-Butylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylacetic acid
  • 4-tert-Butylbenzoic acid
  • 6-Phenyl-6-oxohexanoic acid

Uniqueness

6-(4-t-Butylphenyl)-6-oxohexanoic acid is unique due to the presence of both a tert-butyl group and a ketone functional group on the hexanoic acid backbone. This combination imparts distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

6-(4-t-Butylphenyl)-6-oxohexanoic acid, with the chemical formula C₁₆H₂₂O₃, is a compound that has garnered attention for its potential biological applications, particularly in the field of cancer therapy and drug design. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

  • Molecular Weight : 262.34 g/mol
  • Density : 1.056 g/cm³
  • Boiling Point : 430.9°C at 760 mmHg

The compound features a hexanoic acid backbone with a tert-butylphenyl substituent and a keto group at the 6-position, contributing to its unique reactivity and stability under various conditions.

This compound is primarily investigated for its role as a boron-carrier in neutron capture therapy (NCT) . In this context, it selectively accumulates in cancerous cells and, upon exposure to neutron beams, facilitates localized radiation release that targets tumors while sparing healthy tissue.

Cancer Therapy

The compound's unique structure allows it to interact with specific biological targets, particularly enzymes involved in metabolic pathways. Studies indicate that it may inhibit certain enzymes linked to cancer progression, although detailed kinetic data is still required to confirm these interactions.

Drug Design Applications

The structural characteristics of this compound position it as a candidate for developing prodrugs that can be activated under specific physiological conditions. Its ability to form dynamic covalent bonds suggests potential applications in creating self-healing materials and adaptive molecular systems.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison is made with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-(tert-Butoxy)-6-oxohexanoic acidC₁₀H₁₈O₄Contains an ether functional group
Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoateC₁₈H₂₆O₃Ethyl ester derivative
6-(4-Butylphenyl)-6-oxohexanoic acidC₁₆H₂₂O₃Lacks the tert-butyl group

The presence of the tert-butyl group in this compound contributes to enhanced steric hindrance and solubility properties compared to its analogs.

Neutron Capture Therapy Studies

Research has indicated that compounds similar to this compound can effectively target cancer cells during neutron capture therapy. The efficacy of these compounds is often assessed through in vitro and in vivo studies measuring tumor response rates and survival outcomes.

Enzyme Inhibition Studies

Kinetic studies have been conducted on various derivatives of related compounds to evaluate their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). Although specific IC50 values for this compound are not yet available, ongoing research aims to elucidate its inhibitory profiles against these targets .

Properties

IUPAC Name

6-(4-tert-butylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-4-5-7-15(18)19/h8-11H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPZIZTWKYCJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645425
Record name 6-(4-tert-Butylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-43-0
Record name 4-(1,1-Dimethylethyl)-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-tert-Butylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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